molecular formula C15H16N2OS B2880870 2-amino-N-benzyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide CAS No. 588692-41-5

2-amino-N-benzyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Cat. No. B2880870
CAS RN: 588692-41-5
M. Wt: 272.37
InChI Key: XSBLBHSBKQYFIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-amino-N-benzyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide” is a chemical compound used for proteomics research . It has a molecular formula of C15H16N2OS .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

Synthesis and Biological Activity

2-Amino-N-benzyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a compound of interest in the synthesis of heterocyclic compounds with potential biological activities. In a study, heterocyclic synthesis with thiophene derivatives, including thiophene-2-carboxamide, showed promising antibiotic and antibacterial properties against both Gram-positive and Gram-negative bacteria, indicating the potential of such compounds in drug development (Ahmed, 2007).

Antimicrobial and Antioxidant Properties

Research on acid chloride derivatives of 2-Amino-N- (3-chlorophenyl)-5, 6-dihydro-4H-cyclopenta [b] thiophen-3-carboxamide revealed significant in vitro anti-inflammatory and antioxidant activities, comparable to ibuprofen and ascorbic acid, respectively. This suggests its utility in developing treatments with anti-inflammatory and antioxidant properties (Kumar, Anupama, & Khan, 2008).

Antinociceptive Activity

Another dimension of its application is the synthesis of derivatives that exhibit antinociceptive activity. For instance, the conversion of thiophene-3-carboxylic acid derivatives into N-substituted 4-aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides demonstrated promising antinociceptive properties, highlighting its potential in pain management research (Shipilovskikh, Vaganov, Makhmudov, & Rubtsov, 2020).

Catalytic Applications

The compound also finds relevance in catalysis, as seen in the synthesis and spectral linearity study of some (E)-2-(substituted benzylideneamino)-N-(3-chloro-4-fluorophenyl)-hexahydro-2H-cyclopenta[b]thiophene-3-carboxamides. These derivatives were synthesized through a solvent-free process, demonstrating the compound's versatility and efficiency in synthesizing imine-carboximido derivatives (Thirunarayanan & Sekar, 2013).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Mechanism of Action

Mode of Action

It’s known that the compound can cause irritation to the respiratory system , suggesting it may interact with receptors or enzymes in the respiratory tract.

Result of Action

It has been reported to cause irritation to the respiratory system , suggesting it may induce inflammatory responses at the cellular level.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Amino-N-benzyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide. For instance, the compound should be stored in a dark place under an inert atmosphere at 2-8°C to maintain its stability . The compound’s efficacy and action may also be affected by factors such as pH, temperature, and the presence of other substances in the environment.

properties

IUPAC Name

2-amino-N-benzyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2OS/c16-14-13(11-7-4-8-12(11)19-14)15(18)17-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9,16H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSBLBHSBKQYFIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2C(=O)NCC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-benzyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.